2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Overview
Description
The compound "2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide" belongs to the class of organic compounds known for their versatility in pharmaceutical applications and research. These compounds, including acetamides, play a crucial role in the development of new therapeutic agents due to their structural diversity and functional group modification capabilities.
Synthesis Analysis
Synthesis of related acetamide compounds involves versatile reagents and methodologies that enable the introduction of substituents into the acetamide moiety. For example, the use of p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as equivalents of N-acetamide nucleophiles has been reported. These reagents react with alkyl halides and sulfonates to afford substituted products, which can be further transformed into N-alkylacetamides under mild conditions (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including crystallographic studies, provides insight into their conformation and spatial arrangement. For instance, analysis of certain acetamide derivatives revealed specific crystalline structures and intermolecular hydrogen bonding patterns, highlighting the influence of substituents on molecular conformation (Gowda et al., 2007).
Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, provides insights into their molecular conformation and stability, which is crucial for understanding their interactions and potential applications in material science and pharmaceuticals (Park, N., Park, I., Lee, J. C., & Kim, Y. B., 1995).
Photocatalytic Applications
Research on the photocatalytic degradation of pollutants, such as the fungicide metalaxyl, in water using TiO2 highlights the potential environmental applications of related compounds in the treatment of water contaminants (Topalov, A., Molnár-Gábor, D., & Csanádi, J., 1999). This area of research is vital for developing sustainable methods to address water pollution.
Synthesis of Heterocyclic Systems
The synthesis and characterization of related compounds, such as methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for the preparation of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrate their significance in organic synthesis and pharmaceutical research (Selič, L., Grdadolnik, S., & Stanovnik, B., 1997). These compounds can serve as building blocks for the development of new drugs and therapeutic agents.
Polymer Science
The development of novel nano-photoinitiators for the preparation of polymer hybrid networks in air atmosphere, utilizing compounds like 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, underscores their utility in polymer science for enhancing the thermal stability and mechanical properties of polymers (Batibay, G. S., Gunkara, O. T., Ocal, N., & Arsu, N., 2020). This research contributes to the development of advanced materials with improved performance characteristics.
Herbicide Efficacy and Safety
Studies on the metabolism of chloroacetamide herbicides and their influence on the efficacy of protectants in crops, as well as their potential health hazards, provide valuable information for agricultural science and safety assessments (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000). This research aids in the development of safer and more effective agricultural chemicals.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-12(8-11(10)2)9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVOEQOJXYCFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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